molecular formula C16H8N2O4 B14202851 5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione CAS No. 827322-18-9

5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione

Cat. No.: B14202851
CAS No.: 827322-18-9
M. Wt: 292.24 g/mol
InChI Key: UJVLCGVHRFKJPX-UHFFFAOYSA-N
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Description

5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione is a complex heterocyclic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione typically involves the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under refluxing conditions . This method allows for the formation of the oxazole ring fused to the quinoline moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazole or quinoline rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4,9-dione derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, it can bind to specific receptors, modulating their signaling pathways. These interactions are crucial for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione is unique due to its fused oxazole and quinoline ring system, which imparts distinct chemical and biological properties

Properties

CAS No.

827322-18-9

Molecular Formula

C16H8N2O4

Molecular Weight

292.24 g/mol

IUPAC Name

5-oxido-8-phenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione

InChI

InChI=1S/C16H8N2O4/c19-14-11-10(9-4-2-1-3-5-9)6-7-18(21)13(11)15(20)16-12(14)17-8-22-16/h1-8H

InChI Key

UJVLCGVHRFKJPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=[N+](C=C2)[O-])C(=O)C4=C(C3=O)N=CO4

Origin of Product

United States

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